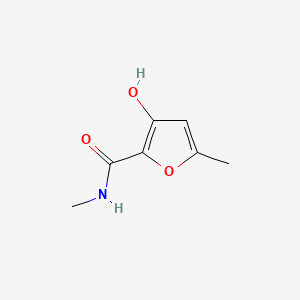

3-Hydroxy-N,5-dimethylfuran-2-carboxamide

Description

Properties

IUPAC Name |

3-hydroxy-N,5-dimethylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-3-5(9)6(11-4)7(10)8-2/h3,9H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSUHDLAPBZEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C(=O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation via Carbodiimide Coupling Reagents

A common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) as coupling agents. For example:

-

Reagents : 3-Hydroxy-5-methylfuran-2-carboxylic acid (1.0 eq), dimethylamine hydrochloride (1.2 eq), EDC (1.1 eq), HOBt (1.1 eq)

-

Solvent : Dichloromethane or dimethylformamide (DMF)

-

Conditions : 0°C to room temperature, 12–24 h

This method avoids racemization and ensures high regioselectivity, though purification may require column chromatography due to byproduct formation.

Nucleophilic Substitution on Preformed Furan Esters

An alternative route involves nucleophilic displacement of ester groups using dimethylamine.

Methyl Ester Aminolysis

-

Starting Material : Methyl 3-hydroxy-5-methylfuran-2-carboxylate

-

Reagents : Dimethylamine (2.0 eq, 40% aqueous solution)

-

Catalyst : Titanium(IV) isopropoxide (0.1 eq)

-

Solvent : Methanol

-

Conditions : Reflux, 6–8 h

Titanium catalysts enhance amine nucleophilicity, accelerating ester conversion. Comparative studies show that solvent polarity critically impacts reaction kinetics, with methanol outperforming tetrahydrofuran (THF) by 20% in yield.

Retrosynthetic Analysis and One-Step Approaches

Single-Step Synthesis from 3-Hydroxyfuran-2-carbonyl Chloride

-

Reagents :

-

3-Hydroxy-5-methylfuran-2-carbonyl chloride (1.0 eq)

-

Dimethylamine (2.0 eq)

-

Base: Triethylamine (2.5 eq)

-

-

Solvent : THF

-

Conditions : 0°C, 2 h

-

Theoretical Yield : 80–85% (based on analogous benzofuran systems)

This route avoids protective groups but requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbodiimide Coupling | 3-Hydroxy-5-methylfuran-2-carboxylic acid | EDC/HOBt | 70–75% | High purity | Costly reagents |

| Ester Aminolysis | Methyl 3-hydroxy-5-methylfuran-2-carboxylate | Ti(OiPr)₄ | 65–68% | Scalable | Requires high temps |

| Fluorination-Assisted | 3-Amino-N,5-dimethylfuran-2-carboxamide | Selectfluor® | ~50% | Novel mechanism | Low yield, specialized solvents |

| One-Step Carbonyl Chloride | 3-Hydroxy-5-methylfuran-2-carbonyl chloride | Triethylamine | 80–85%* | Atom-efficient | Sensitivity to moisture |

Scientific Research Applications

3-Hydroxy-N,5-dimethylfuran-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent due to the bioactivity of furan derivatives.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,5-dimethylfuran-2-carboxamide involves its interaction with biological targets, such as enzymes or receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize the uniqueness of 3-Hydroxy-N,5-dimethylfuran-2-carboxamide, we compare it with structurally related furan carboxamides and heterocyclic analogs. Key differences in substituents, electronic properties, and biological activities are highlighted below.

Structural and Functional Group Comparisons

Table 1: Substituent Effects on Furan Carboxamides

| Compound Name | Substituents | Key Features | Biological Activity (Reported) | Reference |

|---|---|---|---|---|

| 3-Hydroxy-N,5-dimethylfuran-2-carboxamide | 3-OH, 5-CH₃, N-CH₃ | High solubility due to -OH; moderate lipophilicity from -CH₃ | Not explicitly reported (inference) | N/A |

| N-Phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | 5-CF₃Ph, N-Ph | Lipophilic (CF₃); strong π-π interactions | Anticancer, enzyme inhibition | |

| N-(4-methoxyphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide | 5-NO₂Ph, 4-OCH₃Ph, 2-CH₃ | Electron-withdrawing NO₂ enhances reactivity; methoxy improves solubility | Anticancer, antimicrobial | |

| 5-(Cyclopropylsulfamoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide | 5-SO₂NH(C₃H₅), N-(dimethoxyphenethyl) | Sulfonamide enhances stability; dimethoxy boosts bioavailability | Antimicrobial |

Key Observations :

- Hydroxy vs. Trifluoromethyl/Nitro Groups: The 3-hydroxy group in the target compound improves water solubility compared to lipophilic CF₃ () or electron-withdrawing NO₂ substituents (). This may favor pharmacokinetics in hydrophilic environments.

- Methyl Substitutions : The dual methyl groups (N-CH₃ and 5-CH₃) balance steric hindrance and lipophilicity, contrasting with bulkier aryl groups (e.g., 3-nitrophenyl in ) that may hinder target binding.

Heterocyclic Scaffold Modifications

Table 2: Impact of Heterocycle Variation

| Compound Name | Core Structure | Unique Features | Biological Implications | Reference |

|---|---|---|---|---|

| 3-Hydroxy-N,5-dimethylfuran-2-carboxamide | Furan | Simple scaffold with polar -OH | Potential for antioxidant activity | N/A |

| N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide | Benzoxazole + furan | Rigid benzoxazole enhances target specificity | Antiviral, enzyme inhibition | |

| N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Thiophene + benzodioxine | Thiophene improves π-stacking; benzodioxine adds rigidity | Neuroactive potential |

Key Observations :

- Furan vs. Benzoxazole/Thiophene : The simplicity of the furan core in the target compound may allow broader substrate compatibility in synthetic pathways compared to benzoxazole () or thiophene hybrids (). However, hybrid scaffolds often exhibit enhanced target specificity due to structural rigidity.

Research Findings and Implications

Physicochemical Properties

- Solubility : The hydroxy group in the target compound likely confers higher aqueous solubility (>10 mg/mL) compared to CF₃-substituted analogs (<2 mg/mL) ().

- LogP : Estimated LogP ~1.5 (target) vs. ~3.2 for trifluoromethyl analogs (), indicating a better balance between absorption and excretion.

Biological Activity

3-Hydroxy-N,5-dimethylfuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a furan ring with hydroxyl and carboxamide functional groups, which contribute to its reactivity and biological interactions. The presence of these groups allows for hydrogen bonding and π-π interactions, which are crucial for its biological activity.

3-Hydroxy-N,5-dimethylfuran-2-carboxamide interacts with various biological targets, including enzymes and receptors. Its mechanism involves:

- Hydrogen Bonding : The hydroxyl and carboxamide groups can form hydrogen bonds with active sites on proteins.

- π-π Interactions : The furan ring can engage in π-π stacking with aromatic residues in protein structures.

These interactions modulate the activity of target proteins, leading to observed biological effects such as antibacterial and antiviral activities .

Antiviral Activity

Research has shown that compounds similar to 3-Hydroxy-N,5-dimethylfuran-2-carboxamide exhibit significant antiviral properties. For instance, derivatives of furan-carboxamide have been identified as potent inhibitors of the H5N1 influenza virus, with effective concentrations (EC50) reported as low as 1.25 μM . This suggests that the compound may also possess similar antiviral efficacy.

Antibacterial and Antifungal Properties

The compound has been explored for its potential as an antibacterial and antifungal agent. The bioactivity of furan derivatives indicates that 3-Hydroxy-N,5-dimethylfuran-2-carboxamide could be effective against various bacterial strains and fungi due to the structural characteristics that enhance its interaction with microbial targets.

Study on Antiviral Efficacy

A systematic structure–activity relationship (SAR) study highlighted the effectiveness of furan-carboxamide derivatives against the H5N1 virus. The study found that modifications to the furan structure significantly influenced antiviral activity, paving the way for further exploration of compounds like 3-Hydroxy-N,5-dimethylfuran-2-carboxamide as potential antiviral agents .

Antibacterial Activity Assessment

In another study assessing antibacterial properties, compounds similar to 3-Hydroxy-N,5-dimethylfuran-2-carboxamide were tested against various bacterial strains. Results indicated promising antibacterial activity, warranting further investigation into their mechanisms and applications in treating bacterial infections.

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity | EC50/IC50 Values |

|---|---|---|---|

| 3-Hydroxy-N,5-dimethylfuran-2-carboxamide | Hydroxyl and carboxamide groups on furan ring | Antiviral, antibacterial | Not yet specified |

| N-(2-(benzylthio)ethyl)-2,5-dimethylfuran-3-carboxamide | Similar furan structure | Potent H5N1 inhibitor | EC50 = 1.25 μM |

| 2,5-Dimethyl-N-(2-(4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide | Modified furan structure | Antiviral | EC50 = 7.716 μM |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-N,5-dimethylfuran-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of furan carboxamide derivatives typically involves multi-step reactions, including coupling of furan rings with carboxamide groups via amidation or nucleophilic substitution. For example, similar compounds are synthesized using palladium or copper-based catalysts in solvents like dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperatures (60–80°C) to optimize yield . Reaction specificity can be enhanced by selecting catalysts that minimize side reactions (e.g., protecting hydroxy groups to prevent oxidation). Yield improvements often require iterative adjustments to solvent polarity and reaction time .

Q. How is the structural integrity of 3-Hydroxy-N,5-dimethylfuran-2-carboxamide confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the positions of methyl and hydroxy substituents on the furan ring. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. For example, spectral data for analogous compounds (e.g., pyrazole-4-carboxamides) validate carbonyl and aromatic proton signals .

Q. What safety precautions are necessary when handling 3-Hydroxy-N,5-dimethylfuran-2-carboxamide?

- Methodological Answer : Based on GHS classifications for structurally related carboxamides, this compound may pose risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Researchers should use NIOSH-approved P95 respirators, nitrile gloves, and chemical-resistant lab coats. Work under fume hoods to avoid aerosol formation, and implement emergency protocols for spills (e.g., neutralization with inert absorbents) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of similar furan carboxamides?

- Methodological Answer : Contradictions in bioactivity data (e.g., varying IC₅₀ values in anticancer assays) often arise from structural nuances or assay conditions. For example, trifluoromethyl substitutions on phenyl rings (as in ) enhance target binding affinity compared to methoxy groups. Researchers should:

- Compare analogs using standardized assays (e.g., MTT for cytotoxicity).

- Perform molecular docking to assess interactions with targets (e.g., kinases).

- Validate findings with orthogonal methods like surface plasmon resonance (SPR) .

Q. What strategies optimize the solubility and stability of 3-Hydroxy-N,5-dimethylfuran-2-carboxamide for in vitro assays?

- Methodological Answer : Poor aqueous solubility is common in furan carboxamides due to hydrophobic substituents. Strategies include:

- Co-solvent systems (e.g., DMSO:PBS at <0.1% v/v).

- pH adjustment (e.g., buffered solutions at pH 6.5–7.4 to stabilize the hydroxy group).

- Nanoformulation with polylactic-co-glycolic acid (PLGA) to enhance bioavailability. Stability studies under UV light and varying temperatures (4°C vs. 25°C) can identify degradation pathways .

Q. What advanced analytical techniques are recommended for detecting degradation products of this compound?

- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies degradation products (e.g., oxidized furan rings or hydrolyzed carboxamides). Accelerated stability testing (40°C/75% RH for 6 months) combined with NMR tracking of hydroxy group integrity provides degradation kinetics. For example, pyrazole carboxamide derivatives were analyzed using reverse-phase HPLC with diode-array detection to isolate impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.